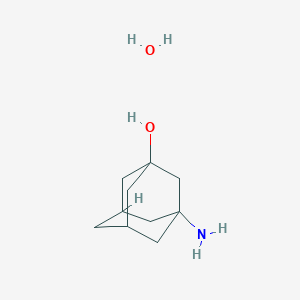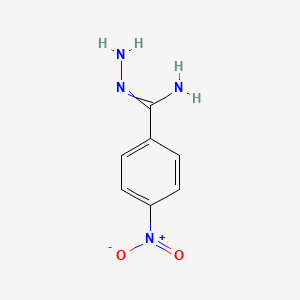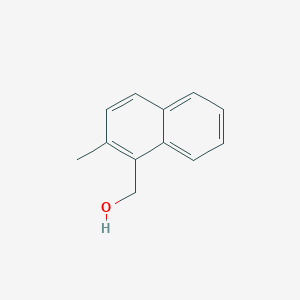
(2-Methylnaphthalen-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylnaphthalen-1-yl)methanol is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, characterized by a methyl group at the second position and a methanol group at the first position of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Methylnaphthalen-1-yl)methanol can be synthesized through several methods. One common approach involves the methylation of 2-methylnaphthalene using metal-impregnated mesoporous catalysts such as Cu/MCM-41 and Zr/MCM-41 zeolites . The reaction typically occurs at elevated temperatures around 400°C with a weight hourly space velocity of 1–3 h⁻¹.
Industrial Production Methods: Industrial production of this compound often involves the oxidation of 2-methylnaphthalene using oxidizing agents like dichromate . This method is efficient but generates industrial waste containing chromate, prompting the development of more environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methylnaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Dichromate is commonly used for oxidation reactions.
Catalysts: Cu/MCM-41 and Zr/MCM-41 zeolites are used for methylation reactions.
Major Products:
Menadione: Formed through oxidation.
Dimethylnaphthalene Isomers: Produced through methylation.
Wissenschaftliche Forschungsanwendungen
(2-Methylnaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Menadione, a derivative, is used as a vitamin K supplement.
Wirkmechanismus
The mechanism of action of (2-Methylnaphthalen-1-yl)methanol involves its interaction with molecular targets through its functional groups. For instance, the oxidation of 2-methylnaphthalene by OH radicals in the atmosphere leads to the formation of various adducts and dicarbonyl compounds . These reactions are initiated by the addition of OH radicals to the naphthalene ring, followed by subsequent reactions with oxygen and other atmospheric components.
Vergleich Mit ähnlichen Verbindungen
1-Methylnaphthalene: Another methylated naphthalene derivative.
2-Methyl-1,4-naphthoquinone (Menadione): An oxidized form of 2-methylnaphthalene.
Dimethylnaphthalenes: Compounds with two methyl groups on the naphthalene ring.
Uniqueness: (2-Methylnaphthalen-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo oxidation and methylation reactions makes it a valuable intermediate in various chemical processes .
Eigenschaften
Molekularformel |
C12H12O |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2-methylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7,13H,8H2,1H3 |
InChI-Schlüssel |
HZFBCINSFDDVLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



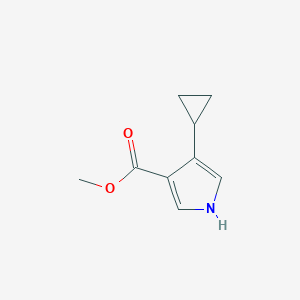
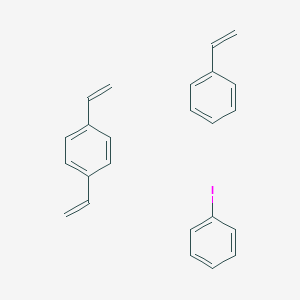
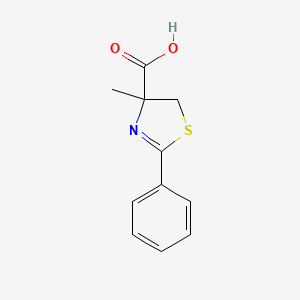
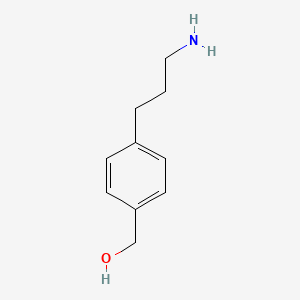
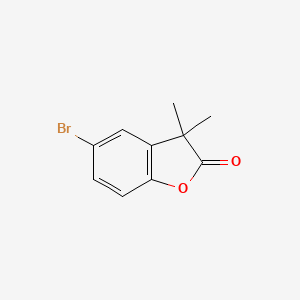
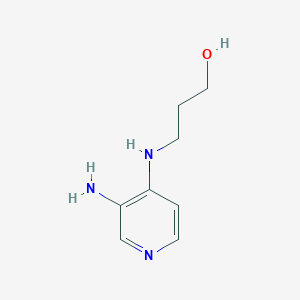
![2-(3-Propyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B8678164.png)
![Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]-](/img/structure/B8678166.png)
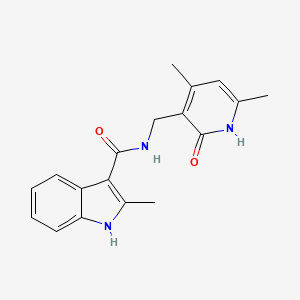
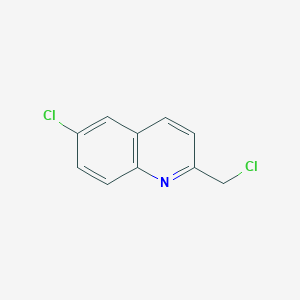
![Methyl 4-[(5-bromo-2-cyclopropyl-1,3-oxazol-4-yl)methoxy]benzoate](/img/structure/B8678185.png)
